REACTION_CXSMILES
|
[F:1][C:2]1[C:3]([N+:10]([O-:12])=[O:11])=[CH:4][C:5]([CH3:9])=[C:6]([CH:8]=1)[NH2:7].[N:13]([O-])=O.[Na+]>CC(O)=O.O>[F:1][C:2]1[CH:8]=[C:6]2[C:5]([CH:9]=[N:13][NH:7]2)=[CH:4][C:3]=1[N+:10]([O-:12])=[O:11] |f:1.2|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 28 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
added all at once via pipet
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated en vacuo
|
Type
|
CUSTOM
|
Details
|
to provide an orange solid, which
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried azeotropically several times with hexanes
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography (linear gradient 20→60% EtOAc/hexanes)
|
Reaction Time |
28 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=C2C=NNC2=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 550 mg | |
YIELD: PERCENTYIELD | 43% | |
YIELD: CALCULATEDPERCENTYIELD | 42.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |